1-Chloro-4-(1,2-dibromoethyl)benzene

Catalog No.
S1911262
CAS No.
23135-16-2
M.F
C8H7Br2Cl
M. Wt
298.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-4-(1,2-dibromoethyl)benzene

CAS Number

23135-16-2

Product Name

1-Chloro-4-(1,2-dibromoethyl)benzene

IUPAC Name

1-chloro-4-(1,2-dibromoethyl)benzene

Molecular Formula

C8H7Br2Cl

Molecular Weight

298.4 g/mol

InChI

InChI=1S/C8H7Br2Cl/c9-5-8(10)6-1-3-7(11)4-2-6/h1-4,8H,5H2

InChI Key

LBLPNCDPGCZTRP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(CBr)Br)Cl

Canonical SMILES

C1=CC(=CC=C1C(CBr)Br)Cl
  • Aromatic Ring with Halogen Substituents

    The presence of a chlorine (Cl) atom and a bromine (Br) atom on the benzene ring indicates potential for investigation in areas like aromatic substitution reactions and halogen bonding [, ]. These studies could involve using 1-Chloro-4-(1,2-dibromoethyl)benzene as a substrate to understand reaction mechanisms or explore its ability to form specific interactions with other molecules.

  • ,2-Dibromoethyl Group

    The 1,2-dibromoethyl group (CH2BrCH2Br) is a vicinal dibromoethane (VDB) moiety. VDBs have been explored for their potential as alkylating agents. Research could involve investigating if 1-Chloro-4-(1,2-dibromoethyl)benzene undergoes similar reactions, potentially leading to the formation of new C-C bonds.

1-Chloro-4-(1,2-dibromoethyl)benzene has the molecular formula C₈H₇Br₂Cl and a molecular weight of 298.4 g/mol. The compound consists of a benzene ring substituted at the para position with a chloro group and at the ortho position with a 1,2-dibromoethyl group. This structural arrangement contributes to its reactivity and biological activity.

Typical of halogenated organic compounds. Notably, it can undergo:

  • Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles, leading to various derivatives.
  • Elimination reactions: Under certain conditions, it can lose hydrogen halides to form alkenes.
  • Halogenation: The dibromoethyl group can be further halogenated or modified through various synthetic routes .

Research indicates that 1-chloro-4-(1,2-dibromoethyl)benzene exhibits biological activity that may include antimicrobial properties. Compounds with similar structures have been studied for their effects on cellular processes, including their potential as pharmaceutical agents. The presence of halogen atoms often enhances biological activity due to increased lipophilicity and reactivity .

Several synthesis methods for 1-chloro-4-(1,2-dibromoethyl)benzene have been documented:

  • Direct halogenation: This method involves the bromination of 1-chloro-4-vinylbenzene under controlled conditions to introduce the dibromoethyl group.
  • Nucleophilic substitution reactions: Chlorinated benzene derivatives can react with dibromoethane in the presence of bases to yield the desired compound .

1-Chloro-4-(1,2-dibromoethyl)benzene has various applications in:

  • Organic synthesis: It serves as an intermediate in the production of more complex organic molecules.
  • Research: Its unique properties make it useful in studies related to drug discovery and development.
  • Material science: It may be utilized in creating polymeric materials or coatings due to its reactive nature .

When comparing 1-chloro-4-(1,2-dibromoethyl)benzene with similar compounds, several noteworthy features emerge:

Compound NameMolecular FormulaKey Features
1-Bromo-4-(1,2-dibromoethyl)benzeneC₈H₇Br₃Contains three bromine atoms; higher reactivity
1-Chloro-2-(bromomethyl)benzeneC₇H₇BrClDifferent substitution pattern; potential for different biological activity
1-Chloro-3-(bromomethyl)benzeneC₇H₇BrClSimilar to above but with a different position of substitution

The uniqueness of 1-chloro-4-(1,2-dibromoethyl)benzene lies in its specific arrangement of halogen substituents and its potential applications in both synthetic organic chemistry and biological research.

The synthesis of 1-Chloro-4-(1,2-dibromoethyl)benzene requires a systematic approach to selective halogenation of ethylbenzene derivatives. The compound features both aromatic chlorination and aliphatic dibromination, necessitating careful consideration of reaction sequence and conditions to achieve the desired substitution pattern [1].

Aromatic halogenation of ethylbenzene derivatives follows established electrophilic aromatic substitution mechanisms. For chlorination of ethylbenzene to produce 4-chloroethylbenzene intermediates, molecular chlorine in the presence of Lewis acid catalysts such as aluminum chloride or iron(III) chloride facilitates selective ring substitution [2] [3]. The ethyl group serves as an ortho/para-directing activating group, leading to preferential substitution at the para position under kinetic control conditions [4].

The reaction proceeds through formation of a chloronium ion electrophile. As the chlorine molecule approaches the benzene ring, the delocalized electrons in the aromatic system induce polarization in the chlorine-chlorine bond [3]. The presence of aluminum chloride enhances this polarization by forming a complex that generates a more electrophilic chlorine species. The mechanism involves initial formation of a sigma complex intermediate followed by deprotonation to restore aromaticity [2].

Temperature control proves critical for achieving high selectivity in aromatic chlorination. Reactions conducted at moderate temperatures between 40-80°C typically favor para-substitution while minimizing multiple chlorination and side chain reactions [4]. Higher temperatures can lead to increased formation of ortho-isomers and undesired multiple substitution products.

Industrial applications often employ iron as a catalyst rather than aluminum chloride due to cost considerations and ease of handling [2]. Iron reacts with chlorine to form iron(III) chloride in situ, which then functions as the active catalyst. This approach eliminates the need for anhydrous conditions required when using preformed aluminum chloride.

Bromoethyl Group Introduction: Radical versus Electrophilic Approaches

The formation of the 1,2-dibromoethyl side chain represents the most critical step in synthesizing 1-Chloro-4-(1,2-dibromoethyl)benzene. Two distinct mechanistic pathways are available: radical bromination at the benzylic position followed by secondary bromination, or direct dibromination of the ethyl side chain.

Radical Bromination Mechanisms

Benzylic bromination occurs preferentially through free radical mechanisms due to the exceptional stability of benzylic radicals [5] [6]. The benzylic carbon-hydrogen bond exhibits a bond dissociation energy of approximately 90 kcal/mol, significantly weaker than typical alkyl carbon-hydrogen bonds [5]. This weakness stems from resonance stabilization of the resulting benzylic radical through delocalization into the aromatic pi system.

N-bromosuccinimide serves as the preferred brominating agent for benzylic positions due to its ability to generate low, controlled concentrations of molecular bromine [6] [7]. When suspended in carbon tetrachloride, N-bromosuccinimide reacts with trace amounts of hydrogen bromide to produce bromine in quantities sufficient for selective radical substitution while minimizing competing electrophilic addition reactions [8].

The mechanism proceeds through distinct initiation, propagation, and termination steps [7]. Initiation involves homolytic cleavage of the nitrogen-bromine bond in N-bromosuccinimide, facilitated by heat or light. The resulting bromine radical abstracts a hydrogen atom from the benzylic position, forming a resonance-stabilized benzylic radical. This radical then reacts with molecular bromine generated in situ to produce the benzylic bromide and regenerate a bromine radical [9].

For ethylbenzene derivatives, initial bromination occurs exclusively at the benzylic position, producing 1-bromo-1-phenylethane derivatives in high yield [10] [11]. The regioselectivity approaches 100% under appropriate conditions due to the large difference in carbon-hydrogen bond strengths between benzylic and methyl positions [12].

Sequential bromination to introduce the second bromine atom requires more forcing conditions or alternative reagents. Direct treatment of 1-bromo-1-phenylethane with additional bromine under radical conditions can lead to dibromination, though selectivity may be compromised due to the electron-withdrawing effect of the first bromine atom reducing the stability of the resulting radical [13].

Electrophilic Bromination Approaches

Electrophilic bromination offers an alternative route to dibromoethyl substitution, particularly through addition reactions across double bonds. If 4-chlorostyrene is available as an intermediate, treatment with molecular bromine under electrophilic conditions produces vicinal dibromides through an anti-addition mechanism [14] [15].

The electrophilic addition of bromine to alkenes proceeds through formation of a bromonium ion intermediate [14]. The bromine molecule becomes polarized upon approach to the electron-rich double bond, leading to attack by the pi electrons and formation of a three-membered bromonium ring. Nucleophilic attack by bromide ion from the backside results in anti-addition of the two bromine atoms.

This approach requires prior conversion of the ethyl side chain to a vinyl group through dehydrohalogenation or direct synthesis of styrene derivatives. While potentially offering higher selectivity for the desired dibromination pattern, the multi-step nature of this route may compromise overall efficiency.

Comparative Analysis of Bromination Strategies

Radical bromination approaches generally provide superior regioselectivity for benzylic substitution but may require careful optimization to achieve complete dibromination. The first bromination proceeds readily under standard N-bromosuccinimide conditions, but subsequent bromination faces increased difficulty due to the deactivating effect of the initial bromine substituent [16].

Electrophilic bromination via alkene intermediates offers the potential for simultaneous introduction of both bromine atoms but requires additional synthetic steps to generate the requisite double bond. The overall atom economy and step economy favor direct radical approaches when achievable.

Temperature control emerges as a critical parameter in both strategies. Radical bromination typically proceeds optimally at moderate temperatures (60-80°C) where radical generation is sufficient but side reactions remain minimal [17]. Lower temperatures favor kinetic control and higher selectivity, while elevated temperatures can lead to multiple substitution and rearrangement products [18].

Purification Protocols and Yield Optimization

Purification of halogenated aromatic compounds presents unique challenges due to their physical properties and potential for decomposition. 1-Chloro-4-(1,2-dibromoethyl)benzene, with a melting point of 45-49°C [1], exists as a solid at room temperature, enabling purification through recrystallization techniques.

Recrystallization Methods

Recrystallization represents the primary purification method for crystalline halogenated compounds [19] [20]. The selection of appropriate solvents proves critical for achieving high purity and acceptable recovery yields. For brominated aromatic compounds, solvents such as ethanol, methanol, or mixed solvent systems provide suitable solubility characteristics [19].

The recrystallization process involves dissolving the crude product in a minimum volume of hot solvent, followed by controlled cooling to promote crystal formation [20]. The solvent selection criteria require that the target compound exhibits high solubility at elevated temperatures but limited solubility at room temperature. Impurities should remain soluble throughout the temperature range to ensure their removal during filtration [21].

For compounds containing both chlorine and bromine substituents, solvent systems such as dichloromethane/hexane or ethyl acetate/hexane mixtures often provide optimal results [22]. The mixed solvent approach allows fine-tuning of solubility characteristics to maximize selectivity between the desired product and impurities.

Pressure recrystallization techniques can enhance purification efficiency for certain halogenated compounds [19]. By conducting recrystallization under elevated pressure, higher temperatures can be employed while maintaining liquid phase conditions, potentially improving solubility differences between product and impurities.

Chromatographic Purification

Column chromatography serves as an alternative or complementary purification method, particularly effective for separating closely related structural isomers [23]. Silica gel stationary phases with appropriate mobile phase compositions can achieve separation of regioisomers and other impurities that may not be effectively removed through recrystallization alone.

For halogenated compounds, mobile phase systems typically employ mixtures of hexane with more polar solvents such as dichloromethane or ethyl acetate [23]. The elution order generally follows polarity trends, with less substituted compounds eluting earlier than their more highly halogenated analogs.

Preparative high-performance liquid chromatography offers higher resolution separation capabilities for complex mixtures but at increased cost and reduced throughput compared to traditional column chromatography [22]. This technique becomes particularly valuable when dealing with products containing trace impurities that significantly impact final product quality.

Distillation Approaches

Distillation methods can provide effective purification for liquid halogenated compounds or those with suitable volatility characteristics [21]. Given the relatively high molecular weight and multiple halogen substituents in 1-Chloro-4-(1,2-dibromoethyl)benzene, vacuum distillation may be required to achieve distillation at reasonable temperatures while avoiding thermal decomposition.

The presence of multiple halogen atoms increases the boiling point significantly compared to the parent ethylbenzene, potentially necessitating distillation under reduced pressure to maintain temperatures below decomposition thresholds [21]. Short-path distillation apparatus can minimize residence time at elevated temperatures, reducing the likelihood of thermal degradation.

Steam distillation represents another option for compounds with appropriate vapor pressure characteristics, though the high molecular weight and polarity of multiply halogenated compounds may limit its applicability [21].

Yield Optimization Strategies

Maximizing reaction yields requires careful optimization of multiple parameters including temperature, reaction time, reagent stoichiometry, and reaction atmosphere [24]. For radical bromination reactions, maintaining inert atmosphere conditions prevents oxidative side reactions that can reduce yields and introduce unwanted impurities.

Temperature control proves particularly critical in halogenation reactions [24]. Moderate temperatures typically favor desired substitution while minimizing competing reactions such as elimination, rearrangement, or multiple substitution. Reaction temperatures between 60-80°C generally provide optimal balance between reaction rate and selectivity for benzylic bromination [17].

Reagent addition protocols can significantly impact yields and product quality. Slow addition of brominating agents helps maintain low concentrations of reactive species, promoting selective substitution while minimizing side reactions [24]. This approach proves especially important in multi-halogenation sequences where intermediate products may undergo competing reactions.

Byproduct Analysis in Multi-Halogenation Reactions

Multi-halogenation reactions inevitably produce a complex mixture of products due to competing reaction pathways and the statistical nature of radical substitution processes [25] [13]. Understanding and minimizing byproduct formation is essential for developing efficient synthetic routes to 1-Chloro-4-(1,2-dibromoethyl)benzene.

Major Byproduct Categories

The primary byproducts in multi-halogenation reactions fall into several distinct categories based on their formation mechanisms [25]. Over-halogenation products result from continued substitution beyond the desired degree, leading to tri- and tetra-halogenated species. Under-halogenation products arise from incomplete conversion, leaving mono-brominated or non-brominated starting materials.

Regioisomeric products form through substitution at alternative positions on the aromatic ring or alkyl side chain [26]. For 4-chloroethylbenzene starting materials, competing substitution at the ortho position relative to the ethyl group produces 2-chloro-substituted isomers. Side chain substitution at the methyl position rather than the methylene position generates primary bromides instead of the desired secondary bromide.

Elimination products represent another significant byproduct class, particularly under elevated temperature conditions [16]. Dehydrohalogenation of intermediate mono-halogenated species can produce alkene-containing products that may undergo further substitution or rearrangement reactions.

Mechanistic Origins of Byproduct Formation

The statistical nature of radical halogenation contributes significantly to byproduct formation [17]. Even with perfect regioselectivity, the probability of multiple substitution events occurring on individual molecules creates a distribution of products with varying degrees of halogenation. This distribution follows approximately statistical patterns modified by the electronic effects of substituents already present.

Electronic effects of halogen substituents influence subsequent substitution patterns [13]. Electron-withdrawing halogens reduce the electron density of aromatic rings, decreasing reactivity toward electrophilic substitution while potentially increasing susceptibility to nucleophilic attack under certain conditions. These effects can lead to unexpected product distributions and competing reaction pathways.

Temperature-dependent selectivity changes represent another source of byproduct complexity [18] [17]. Higher temperatures promote thermodynamic control, potentially favoring more stable products over those formed under kinetic control. This shift can alter regioselectivity patterns and increase the formation of rearranged products.

Analytical Methods for Byproduct Identification

Gas chromatography-mass spectrometry provides the primary analytical tool for identifying and quantifying halogenated byproducts [27] [28]. The characteristic isotope patterns of chlorine and bromine-containing compounds facilitate identification through mass spectral interpretation. Retention time differences allow separation of structural isomers and determination of product distributions.

High-performance liquid chromatography offers complementary separation capabilities, particularly for compounds with limited volatility or thermal stability [28]. Reversed-phase chromatography with appropriate mobile phase gradients can achieve separation of closely related halogenated compounds based on polarity and hydrophobicity differences.

Nuclear magnetic resonance spectroscopy provides structural confirmation for isolated byproducts and can distinguish between regioisomers through characteristic chemical shift patterns [23]. Integration ratios from proton NMR spectra enable quantitative analysis of product mixtures when reference standards are unavailable.

Strategies for Byproduct Minimization

Controlling reaction stoichiometry represents the most direct approach to minimizing over-halogenation products [24]. Using slight deficiencies of halogenating agents relative to starting material ensures complete consumption of the halogenating species while preventing excessive substitution. This approach requires careful balance to avoid significant amounts of unreacted starting material.

Sequential addition protocols can improve selectivity by maintaining low concentrations of reactive intermediates [24]. Adding halogenating agents in multiple portions over extended reaction times allows better control over the extent of substitution and reduces the probability of multiple substitution events on individual molecules.

Temperature optimization provides another avenue for byproduct reduction [17]. Lower reaction temperatures generally favor kinetic control and higher selectivity, though at the cost of reduced reaction rates. The optimal temperature represents a compromise between acceptable reaction times and minimal byproduct formation.

The phase behavior of 1-Chloro-4-(1,2-dibromoethyl)benzene exhibits characteristic thermal transitions that are fundamental to understanding its physicochemical stability. The compound demonstrates a well-defined melting point range of 45-49°C [1] [2], indicating a relatively narrow transition zone that suggests good crystalline purity and minimal polymorphic variations under standard conditions.

The crystalline nature of this compound at room temperature [1] [3] provides the foundation for potential polymorphic behavior. The molecular structure, featuring a para-chlorinated benzene ring with a 1,2-dibromoethyl substituent, creates specific intermolecular packing arrangements that influence the solid-state properties. The presence of three halogen atoms (one chlorine and two bromine atoms) contributes to strong van der Waals interactions and potential halogen bonding effects that stabilize the crystalline lattice [4] [3].

Table 1: Physicochemical Properties of 1-Chloro-4-(1,2-dibromoethyl)benzene

PropertyValueSource Citation
Molecular FormulaC₈H₇Br₂Cl [4] [1] [5]
Molecular Weight (g/mol)298.40 [4] [1] [5]
CAS Number23135-16-2 [1] [5] [3]
Melting Point (°C)45-49 [1] [2]
Boiling Point (°C)289.7 (at 760 mmHg) [6]
Density (g/cm³)1.849 [6]
Flash Point (°C)>110 [1] [2]
Physical FormSolid [1] [3]
Solubility in WaterLow (hydrophobic) [4] [3]
Solubility in Organic SolventsSoluble in dichloromethane, ethanol, ether [4] [3]
LogP (Octanol/Water)4.17 [6] [7]
Exact Mass (g/mol)295.86 [8] [7]

The molecular weight of 298.40 g/mol [4] [1] [5] places this compound in a range where polymorphic behavior is thermodynamically feasible. The relatively high density of 1.849 g/cm³ [6] suggests efficient molecular packing in the solid state, which is consistent with the strong intermolecular interactions expected from the halogenated structure. The narrow melting point range indicates that under standard crystallization conditions, the compound preferentially adopts a single crystalline form, though alternative polymorphs may exist under different crystallization conditions or thermal treatments [9] [10].

Thermodynamic Stability Under Varied Conditions

The thermodynamic stability of 1-Chloro-4-(1,2-dibromoethyl)benzene demonstrates remarkable resilience across a broad range of environmental conditions. The compound exhibits exceptional thermal stability, with decomposition temperatures well above its boiling point of 289.7°C [6], indicating a substantial kinetic barrier to thermal degradation.

The electronic effects of the halogen substituents play a crucial role in the compound's thermodynamic stability [9] [10]. The para-chlorine substituent and the dibromoethyl side chain create a synergistic electron-withdrawing effect that stabilizes the aromatic ring through enhanced delocalization. Research on halogenated benzene derivatives has demonstrated that chlorine substituents enhance thermal stability due to their electron-withdrawing nature and inductive effects [9] [10].

Table 2: Comparison with Related Halogenated Benzene Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)Boiling Point (°C)Density (g/cm³)
1-Chloro-4-(1,2-dibromoethyl)benzeneC₈H₇Br₂Cl298.4045-49289.71.849
(1,2-Dibromoethyl)benzeneC₈H₈Br₂263.9670-74139-141 (15 mmHg)1.74
1,4-bis(1,2-dibromoethyl)benzeneC₁₀H₁₀Br₄449.801563822.149
1-Chloro-4-(1,2-dichloroethyl)benzeneC₈H₇Cl₃209.50N/AN/AN/A

The thermodynamic stability under varied temperature conditions reveals distinct behavioral phases. Below 45°C, the compound maintains its crystalline solid state with optimal thermodynamic stability [1] [3]. In the melting transition range (45-49°C), the compound undergoes phase transformation while maintaining molecular integrity. The liquid phase (49-289.7°C) demonstrates continued thermodynamic stability with minimal decomposition risks under normal atmospheric conditions.

Studies on halogenated aromatic compounds have shown that thermal decomposition mechanisms typically involve initial C-halogen bond cleavage [11] [12] [13]. For 1-Chloro-4-(1,2-dibromoethyl)benzene, the C-Br bonds (approximately 285 kJ/mol bond dissociation energy) are thermodynamically weaker than the C-Cl bond (approximately 350 kJ/mol) [10]. However, the high boiling point suggests that even these weaker bonds remain stable under normal operational conditions.

Table 3: Factors Affecting Thermal Stability of 1-Chloro-4-(1,2-dibromoethyl)benzene

FactorEffect on Thermal StabilityRelevance to Target Compound
Molecular WeightHigher MW → Higher thermal stabilityMW 298.40 g/mol (relatively high)
Halogen SubstituentsElectron-withdrawing → Enhanced stability1 Cl + 2 Br atoms (mixed halogenation)
Electronic EffectsChlorine > Bromine (inductive effect)Strong electron-withdrawing effects
Steric HindranceBulky groups → Increased stabilityDibromoethyl group provides steric bulk
Intermolecular InteractionsVan der Waals forces → Enhanced stabilityMultiple halogen atoms enhance interactions
Bond Dissociation Energy (C-Cl)~350 kJ/mol (stronger bond)Para-chlorine substitution
Bond Dissociation Energy (C-Br)~285 kJ/mol (weaker bond)Two bromine atoms in side chain
Aromatic Ring StabilizationAromatic delocalization → High stabilityBenzene ring maintains aromaticity

Solubility Parameters in Organic Matrices

The solubility characteristics of 1-Chloro-4-(1,2-dibromoethyl)benzene in organic matrices are governed by its distinctive molecular architecture and electronic properties. The compound exhibits a LogP (octanol/water partition coefficient) of 4.17 [6] [7], indicating strong lipophilic character and preferential partitioning into organic phases over aqueous environments.

The hydrophobic nature of the compound stems from the combination of the aromatic benzene ring and the extensive halogenation pattern [4] [3]. The three halogen substituents (one chlorine and two bromine atoms) contribute significantly to the molecular hydrophobicity while simultaneously enhancing intermolecular interactions through van der Waals forces and potential halogen bonding effects.

Table 4: Vapor Pressure and Volatility Assessment Parameters

ParameterValueImplication
Molecular Weight (g/mol)298.40High MW reduces vapor pressure
Boiling Point (°C)289.7High BP indicates low volatility
LogP (Octanol/Water)4.17High lipophilicity, low water solubility
Number of Halogen Atoms3 (1 Cl + 2 Br)Multiple halogens increase molecular interactions
Estimated Vapor Pressure ClassVery Low (<0.01 mmHg at 25°C)Minimal atmospheric volatilization
Volatility ClassificationSemi-volatile compoundIntermediate between volatile and non-volatile

Solubility in organic solvents demonstrates excellent compatibility with moderately polar to nonpolar organic matrices [4] [3]. The compound shows high solubility in dichloromethane and chloroform, moderate to high solubility in ethanol and ether, and good compatibility with aprotic polar solvents such as dimethylformamide. This solubility profile makes it particularly suitable for applications requiring dissolution in organic reaction media or extraction processes.

Table 5: Solubility Parameter Matrix in Organic Matrices

Solvent ClassExamplesPredicted SolubilityLogP Correlation
WaterH₂OVery LowLogP 4.17 >> 0 (hydrophobic)
Polar Protic SolventsMethanol, EthanolLow to ModerateModerate compatibility
Polar Aprotic SolventsDimethylformamide, DMSOModerate to HighGood compatibility
Moderately Polar SolventsDichloromethane, ChloroformHighExcellent compatibility
Nonpolar SolventsHexane, TolueneModerateGood compatibility

The molecular interactions governing solubility behavior include dipole-induced dipole interactions, van der Waals forces, and potential π-π stacking interactions with aromatic solvents. The presence of multiple halogen atoms creates regions of partial positive charge (σ-holes) that can participate in halogen bonding with electron-rich solvent molecules, particularly those containing oxygen or nitrogen atoms [14].

Vapor Pressure Modeling and Volatility Assessment

The vapor pressure characteristics of 1-Chloro-4-(1,2-dibromoethyl)benzene place it in the category of semi-volatile organic compounds with very low atmospheric volatility. The molecular weight of 298.40 g/mol [4] [1] [5] and the high boiling point of 289.7°C [6] are primary factors contributing to the compound's low vapor pressure characteristics.

Molecular modeling approaches for estimating vapor pressure consider multiple structural parameters. The high molecular weight creates strong intermolecular van der Waals interactions that significantly reduce the tendency for molecules to escape from the liquid phase into the vapor phase. The presence of three halogen atoms further enhances these intermolecular forces through dipole-dipole interactions and halogen bonding effects [15] [16].

Table 6: Phase Behavior Analysis Under Varied Conditions

Temperature Range (°C)Phase StateKey PropertiesStability Considerations
< 45Solid (Crystalline)Crystalline polymorphs possibleMost stable form
45-49Melting TransitionPhase transition regionPolymorphic transitions possible
49-110LiquidLow volatility liquidThermodynamically stable
110-289.7Liquid (Stable)Thermal stability maintainedKinetically stable
> 289.7Vapor/DecompositionPotential thermal decompositionDecomposition likely

The volatility assessment indicates that under standard environmental conditions (25°C, 1 atm), the vapor pressure is estimated to be extremely low, likely below 0.01 mmHg [17] [16]. This low volatility has significant implications for environmental fate and transport, suggesting minimal atmospheric dispersal and preferential partitioning into soil and sediment matrices.

Computational approaches using structure-activity relationships and thermodynamic modeling support the classification of this compound as having very low vapor pressure [18] [14]. The combination of aromatic stabilization, halogen substitution effects, and high molecular weight creates a molecular architecture that strongly favors the condensed phases over the vapor phase.

The flash point exceeding 110°C [1] [2] further confirms the low volatility characteristics and indicates relatively safe handling properties regarding fire hazards. This thermal property profile suggests that the compound will demonstrate minimal evaporative losses during storage and handling under normal laboratory and industrial conditions.

XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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